

Direct Blue 67 solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct blue 67*

Cat. No.: *B1217340*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Direct Blue 67**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Direct Blue 67** (C.I. 27925) in aqueous and organic media. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a general experimental protocol for the quantitative determination of its solubility.

Introduction to Direct Blue 67

Direct Blue 67, also known by its Colour Index name C.I. 27925, is a direct dye used in various industrial applications, including the dyeing of textiles, paper, and leather.^[1] Its chemical structure, characterized by multiple sulfonate groups, dictates its solubility properties, making it particularly amenable to aqueous solutions.

Chemical Properties:

- CAS Number: 3354-97-0^{[1][2]}
- Molecular Formula: $C_{34}H_{24}N_5Na_3O_{12}S_3$ ^{[1][2][3]}
- Molecular Weight: 859.75 g/mol ^{[1][3]}

Solubility Profile of Direct Blue 67

Comprehensive quantitative solubility data for **Direct Blue 67** is not readily available in published literature. However, qualitative descriptions are consistent across various sources. The dye's solubility is highest in water and decreases significantly in organic solvents.

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of **Direct Blue 67** in water and common organic solvents.

Solvent	Solubility Description	Citation
Water	Soluble	[3]
Concentrated Sulfuric Acid	Soluble	[3]
Ethanol	Slightly Soluble	[3]
Other Organic Solvents	Insoluble	[3]

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a generalized experimental protocol for determining the quantitative solubility of **Direct Blue 67** in a given solvent, such as water. This method is based on the principles of spectrophotometry, a widely used technique for the analysis of colored compounds.

Principle

The concentration of a colored solute in a solution can be determined by measuring its absorbance of light at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. To determine the solubility, a saturated solution is prepared, and after equilibration, the concentration of the dissolved dye is measured.

Materials and Equipment

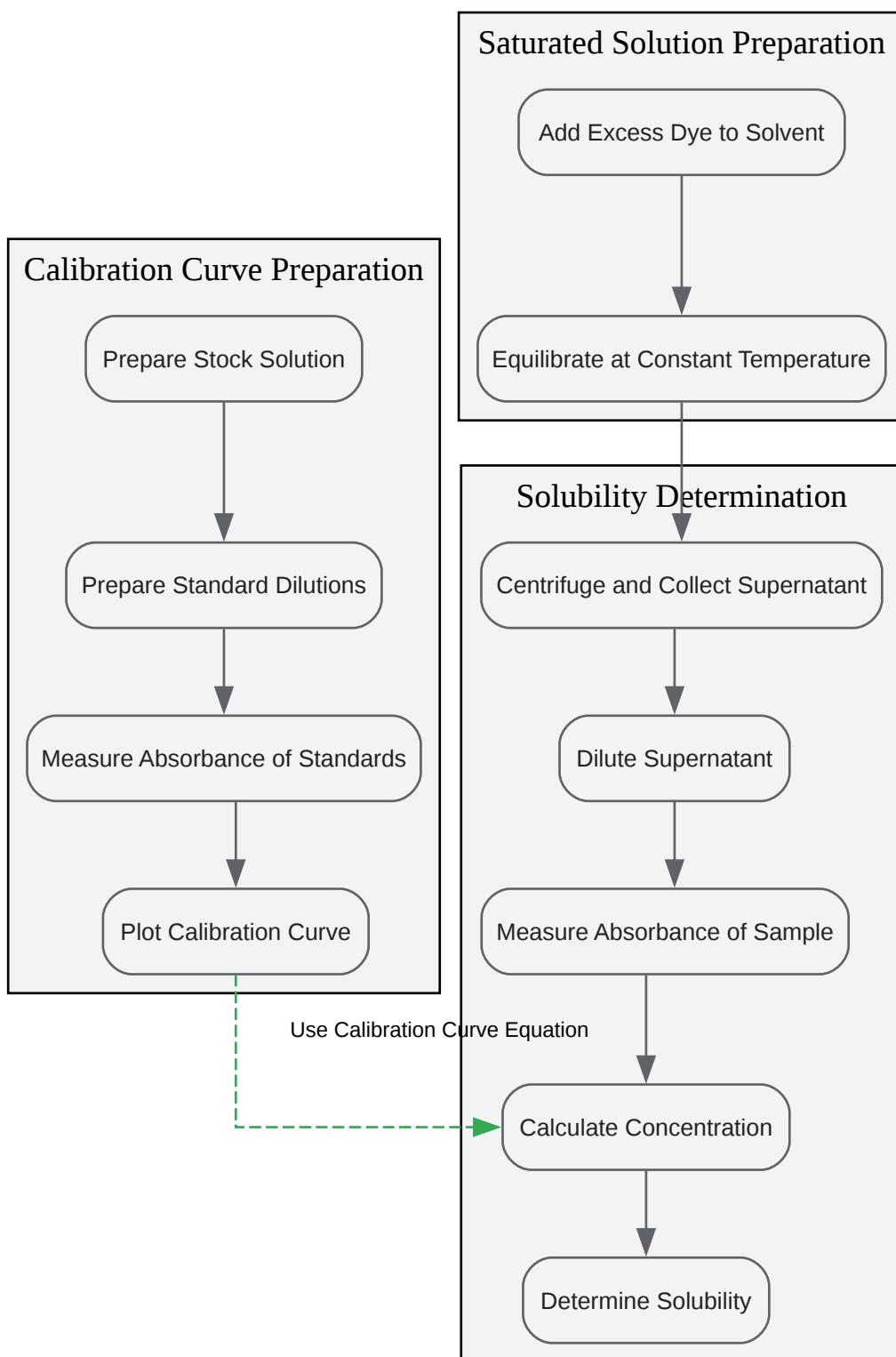
- **Direct Blue 67** powder
- Solvent of interest (e.g., deionized water)
- Volumetric flasks and pipettes
- Centrifuge and centrifuge tubes
- Spectrophotometer (UV-Visible)
- Analytical balance
- Magnetic stirrer and stir bars
- Temperature-controlled shaker or water bath
- Syringe filters (0.45 μ m)

Methodology

Step 1: Preparation of a Calibration Curve

- Prepare a Stock Solution: Accurately weigh a known mass of **Direct Blue 67** and dissolve it in a known volume of the solvent to create a stock solution of a specific concentration.
- Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.
- Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Direct Blue 67**. The λ_{max} should be determined by scanning the absorbance of a dilute solution over a range of wavelengths.
- Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, and its equation ($y = mx + c$) will be used to determine the concentration of unknown samples.

Step 2: Preparation of a Saturated Solution


- Add Excess Dye: Add an excess amount of **Direct Blue 67** powder to a known volume of the solvent in a flask or beaker. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
- Equilibration: Seal the container and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

Step 3: Sample Analysis

- Separate Undissolved Solid: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge an aliquot of the suspension at a high speed.
- Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
- Measure Absorbance: Filter the diluted sample through a syringe filter to remove any remaining fine particles and measure its absorbance at the λ_{max} using the spectrophotometer.
- Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of **Direct Blue 67** in the diluted sample.
- Determine Solubility: Account for the dilution factor to determine the concentration of the dye in the original saturated solution. This concentration represents the solubility of **Direct Blue 67** in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **Direct Blue 67**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Direct Blue 67**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct Blue 67 Dyes - Affordable Price, High Quality Direct Dye for Textile, Leather & Paper Applications [dyestuff.co.in]
- 2. scbt.com [scbt.com]
- 3. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [Direct Blue 67 solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217340#direct-blue-67-solubility-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com